REACTION_CXSMILES
|
[N+:1]([CH3:4])([O-:3])=[O:2].Cl[CH2:6][CH2:7][CH2:8][C:9](=O)[CH2:10][CH2:11][CH2:12]Cl.[NH3:15].CO>>[N+:1]([CH2:4][C:9]12[CH2:10][CH2:11][CH2:12][N:15]1[CH2:6][CH2:7][CH2:8]2)([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(CCCCl)=O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
N.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 24 hours at 20° C. under ammonia gas atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
0.1N NaOH was added to the residue
|
Type
|
EXTRACTION
|
Details
|
to extract with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC12CCCN2CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |